![molecular formula C13H14N2O B5637401 3-(4-morpholinyl)-2-phenylacrylonitrile](/img/structure/B5637401.png)
3-(4-morpholinyl)-2-phenylacrylonitrile
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Overview
Description
3-(4-morpholinyl)-2-phenylacrylonitrile is a compound of interest in various scientific studies due to its unique molecular structure and properties. This compound has been synthesized and analyzed through various techniques, contributing to a better understanding of its characteristics.
Synthesis Analysis
The synthesis of similar compounds involves methods such as conventional solvent methods, amination, and cyclization processes. For example, 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile (ANMA) was synthesized via conventional solvent methods (El-Menyawy et al., 2013). Additionally, the preparation of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in certain syntheses, involves reactions with 2-aminoethanol, followed by catalytic hydrogenation (He Hongguan, 2014).
Molecular Structure Analysis
X-ray crystallography is commonly used to determine the crystal structure of such compounds. For instance, the crystal structure of ANMA was characterized as belonging to the monoclinic, P21 a space group (El-Menyawy et al., 2013).
Chemical Reactions and Properties
The compound exhibits interesting reactions such as the [2 + 2] cycloaddition reaction with 1-naphthalenecarbonitrile, forming stereoisomers confirmed by X-ray structural analysis (Düpp et al., 1993).
Physical Properties Analysis
The optical properties of these compounds, such as transmittance and reflectance, are studied over a range of wavelengths. For ANMA, the optical band gap and the complex refractive index were calculated, providing insights into its physical properties (El-Menyawy et al., 2013).
Chemical Properties Analysis
Detailed chemical properties of these compounds can be understood through various spectroscopic methods. For instance, the spectral studies of similar compounds have been conducted using FT-IR, NMR, and Mass spectral studies, which help in understanding the chemical behavior and interactions (Devi et al., 2018).
properties
IUPAC Name |
(Z)-3-morpholin-4-yl-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-13(12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,11H,6-9H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAXHHFWRWCAW-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C(\C#N)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Morpholinyl)-2-phenylacrylonitrile |
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